1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a triazole ring and a carboxamide group
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the difluoromethoxy and trifluoromethoxy groups: These groups can be introduced via nucleophilic substitution reactions using suitable fluorinating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Coupling reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers with unique electrochromic properties.
Biological Research: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for use in coatings and other industrial applications due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring and the difluoromethoxy and trifluoromethoxy groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide include other triazole derivatives and compounds with difluoromethoxy or trifluoromethoxy groups. Some examples are:
1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide: Lacks the trifluoromethoxy group, providing a simpler structure.
N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide: Lacks the difluoromethoxy group, offering different chemical properties.
Other triazole derivatives: Compounds with various substituents on the triazole ring, providing a range of biological activities and chemical reactivities
The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H11F5N4O3 |
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Molecular Weight |
414.29 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H11F5N4O3/c18-16(19)28-12-7-3-11(4-8-12)26-9-23-14(25-26)15(27)24-10-1-5-13(6-2-10)29-17(20,21)22/h1-9,16H,(H,24,27) |
InChI Key |
UYRXSBSNKFHIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
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